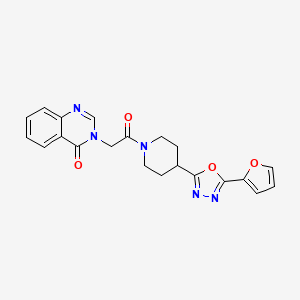
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a complex organic molecule. It contains several functional groups including a furan ring, an oxadiazole ring, a piperidine ring, and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the types of intermolecular forces present would all influence its properties .科学的研究の応用
Synthesis and Structural Analysis
- Design and Synthesis: Compounds with structures related to the specified chemical have been synthesized for their potential antimicrobial activities. For instance, derivatives starting from furan-2-carbohydrazide have been synthesized, leading to compounds with antimicrobial activity against various microorganisms (Başoğlu et al., 2013). Another study focused on the synthesis, crystal structure, vibrational properties, and DFT studies of a compound with furan and quinazolinone units, providing insights into its molecular structure through various spectroscopic and computational methods (Sun et al., 2021).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
A variety of synthesized derivatives have shown antimicrobial properties. This includes compounds that have been evaluated for their efficacy against bacteria and fungi, indicating the potential of such derivatives in treating microbial infections (Shivan & Holla, 2011). Another investigation synthesized novel quinazoline derivatives reflecting potent antibacterial activity against methicillin and quinolone-resistant Staphylococcus aureus (Patel, 2020).
Antitumor and Antiangiogenic Effects
Some derivatives have been studied for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, showing significant reduction in tumor volume and cell number, and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Therapeutic Potential and Applications
- Therapeutic Potential: The oxadiazole and furan derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, anti-viral, and antioxidant properties, highlighting their significance in the development of new therapeutic agents (Siwach & Verma, 2020). For instance, compounds containing 1,3,4-oxadiazoles have shown promising results as potent inhibitors of urease, offering new avenues for drug development (Akyüz et al., 2018).
将来の方向性
特性
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAYTXFFOXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)
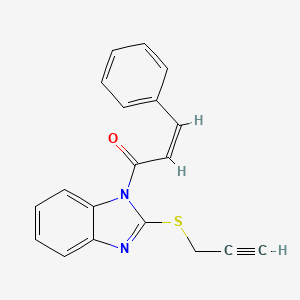
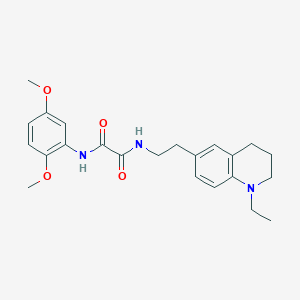
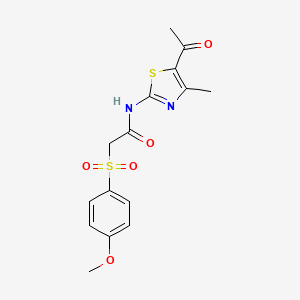
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)
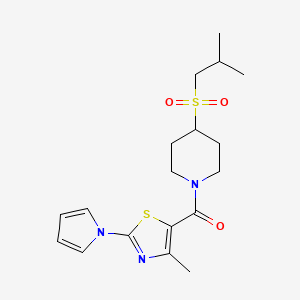
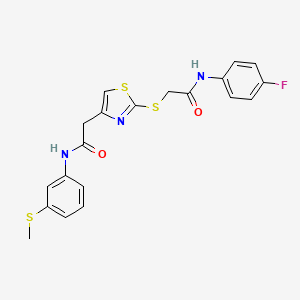
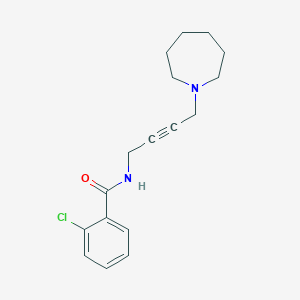
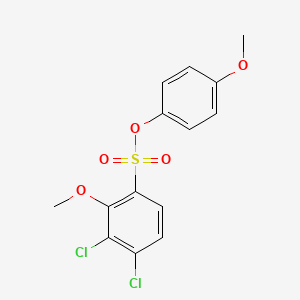
![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrimidine](/img/structure/B2995856.png)
